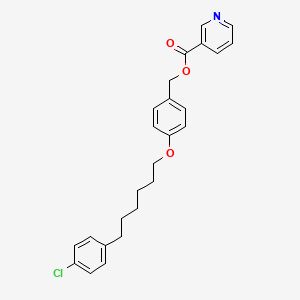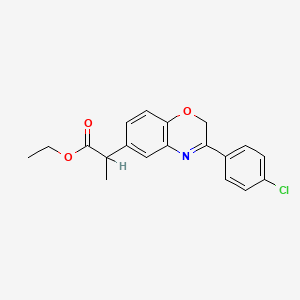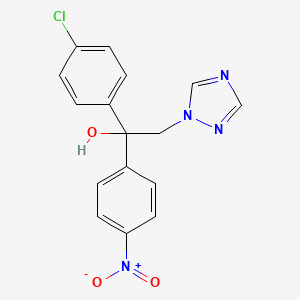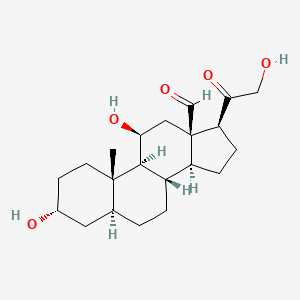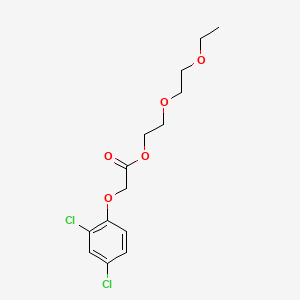
2,4-D 2-(2-ethoxyethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D 2-(2-ethoxyethoxy)ethyl ester is a chemical compound belonging to the family of phenoxy herbicides. It is widely used as a post-emergence systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. The compound is known for its efficacy in weed control and is commonly found in many herbicidal formulations .
Métodos De Preparación
The synthesis of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of the desired ester compound .
Industrial production methods for this compound often involve large-scale esterification reactions, followed by purification steps such as distillation and crystallization to obtain the pure product .
Análisis De Reacciones Químicas
2,4-D 2-(2-ethoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-D 2-(2-ethoxyethoxy)ethyl ester has several scientific research applications, including:
Agriculture: It is extensively used as a herbicide for controlling broadleaf weeds in crops such as wheat, corn, and rice.
Environmental Studies: The compound is studied for its environmental impact, including its persistence in soil and water and its effects on non-target organisms.
Biochemistry: The compound is used in studies investigating the biochemical pathways involved in plant growth regulation and herbicide resistance.
Mecanismo De Acción
The mechanism of action of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves its function as a synthetic auxin, a type of plant hormone. Upon application, the ester penetrates the plant cuticle and is converted to its active form, 2,4-dichlorophenoxyacetic acid. This active form mimics natural auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the target weed .
The molecular targets of the compound include auxin receptors and transport proteins, which are involved in regulating plant growth and development .
Comparación Con Compuestos Similares
2,4-D 2-(2-ethoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
2,4-D butoxyethyl ester: Another ester form of 2,4-dichlorophenoxyacetic acid, known for its high efficacy in weed control but with a higher potential for vapor drift.
2,4-D ethylhexyl ester: This ester form is known for its lower volatility and reduced risk of off-target movement compared to other esters.
2,4-D isopropyl ester: Similar in function but with different physical and chemical properties that may affect its application and efficacy.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, volatility, and overall herbicidal activity .
Propiedades
Número CAS |
53404-36-7 |
|---|---|
Fórmula molecular |
C14H18Cl2O5 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O5/c1-2-18-5-6-19-7-8-20-14(17)10-21-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3 |
Clave InChI |
ACRYEKZMMBMNGC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





